beta-Ccb beta-Ccb An endogenous proconvulsant and anxiogenic benzodiazepine receptor ligand.
Brand Name: Vulcanchem
CAS No.: 84454-35-3
VCID: VC0004147
InChI: InChI=1S/C16H16N2O2/c1-2-3-8-20-16(19)14-9-12-11-6-4-5-7-13(11)18-15(12)10-17-14/h4-7,9-10,18H,2-3,8H2,1H3
SMILES: CCCCOC(=O)C1=NC=C2C(=C1)C3=CC=CC=C3N2
Molecular Formula: C16H16N2O2
Molecular Weight: 268.31 g/mol

beta-Ccb

CAS No.: 84454-35-3

Cat. No.: VC0004147

Molecular Formula: C16H16N2O2

Molecular Weight: 268.31 g/mol

* For research use only. Not for human or veterinary use.

beta-Ccb - 84454-35-3

CAS No. 84454-35-3
Molecular Formula C16H16N2O2
Molecular Weight 268.31 g/mol
IUPAC Name butyl 9H-pyrido[3,4-b]indole-3-carboxylate
Standard InChI InChI=1S/C16H16N2O2/c1-2-3-8-20-16(19)14-9-12-11-6-4-5-7-13(11)18-15(12)10-17-14/h4-7,9-10,18H,2-3,8H2,1H3
Standard InChI Key WGNGIELOOKACSB-UHFFFAOYSA-N
SMILES CCCCOC(=O)C1=NC=C2C(=C1)C3=CC=CC=C3N2
Canonical SMILES CCCCOC(=O)C1=NC=C2C(=C1)C3=CC=CC=C3N2

Chemical Identity and Structural Characteristics

Beta-CCB is a derivative of the beta-carboline alkaloid family, characterized by a planar indole structure fused with a pyridine ring. The compound’s full systematic name is n-butyl 9H-pyrido[3,4-b]indole-3-carboxylate, reflecting the esterification of the carboxyl group at position 3 with an n-butyl chain . Key structural features include:

  • Indole-Pyridine Fusion: The tricyclic core enables pi-pi stacking interactions with aromatic residues in receptor binding sites.

  • Ester Functional Group: The n-butyl ester at position 3 enhances lipophilicity, facilitating blood-brain barrier penetration .

  • Substituent Effects: The absence of hydroxyl groups distinguishes beta-CCB from endogenous neurotransmitters like serotonin, reducing off-target interactions .

Synthesis and Isolation

Beta-CCB was first isolated from bovine brain tissue using a multi-step purification process involving solvent extraction, chromatography, and high-performance liquid chromatography (HPLC) . Synthetic routes typically involve:

  • Formation of Beta-Carboline Core: Condensation of tryptophan derivatives with aldehydes under Pictet-Spengler conditions.

  • Esterification: Reaction with n-butyl chloride in the presence of a base to introduce the ester moiety .

Critical controls during synthesis include avoiding artificial formation from precursor molecules like beta-carboline-3-carboxylic acid, which can occur under acidic conditions .

Pharmacological Mechanisms and Receptor Interactions

Beta-CCB’s primary mechanism of action involves modulation of gamma-aminobutyric acid type A receptors (GABAA_ARs), which are pivotal in regulating neuronal excitability. Unlike benzodiazepines, which potentiate GABAergic transmission, beta-CCB acts as an inverse agonist, binding to the benzodiazepine site and reducing chloride ion influx .

Proconvulsant and Anxiogenic Effects

In murine models, beta-CCB administration (1–30 mg/kg) exacerbates seizures induced by 3-mercaptopropionic acid, a GABA synthesis inhibitor. This proconvulsant effect is dose-dependent and reversible with flumazenil (RO 15-1788), confirming GABAA_AR mediation . Behavioral assays further reveal anxiogenic properties:

  • Open-Field Test: Beta-CCB reduces exploratory behavior by 40–60% at 10 mg/kg, contrasting with diazepam’s anxiolytic effects .

  • Elevated Plus Maze: Time spent in open arms decreases by 30% at 5 mg/kg, indicative of heightened anxiety .

Oligodendroglial Modulation and Remyelination

Recent studies highlight beta-CCB’s promyelinating effects in cuprizone (CPZ)-induced demyelination models. Key findings include:

  • MRI Metrics: T2-weighted hyperintensity in the corpus callosum decreases by 25% following beta-CCB treatment (10 mg/kg/day for 21 days) .

  • Histological Analysis: Myelin basic protein (MBP) expression increases 2.1-fold in the fimbria and internal capsule .

  • Oligodendrocyte Dynamics: Beta-CCB restores NG2+^+ oligodendrocyte precursor cell populations by 35% and boosts CC1+^+ mature oligodendrocytes by 50% .

These effects are attributed to beta-CCB’s potentiation of oligodendroglial GABAA_ARs, distinct from neuronal isoforms .

Therapeutic Applications and Preclinical Evidence

Multiple Sclerosis (MS)

In CPZ models mimicking MS, beta-CCB administration during remyelination phases accelerates myelin recovery:

Brain RegionMyelin Density Increase (%)Reference
Corpus Callosum28
Internal Capsule32
Cerebellar Peduncle24

Mechanistically, beta-CCB enhances oligodendrocyte differentiation via ERK1/2 phosphorylation, increasing myelin gene expression (e.g., PLP, MBP) by 40–60% .

Anxiety and Seizure Disorders

Paradoxically, while beta-CCB exacerbates anxiety in healthy rodents, preliminary data suggest it may stabilize neuronal hyperexcitability in chronic epilepsy models. In kainic acid-induced seizures, beta-CCB (5 mg/kg) reduces ictal duration by 22% through GABAA_AR-dependent pathways .

Comparative Analysis with Related Beta-Carbolines

Beta-CCB’s unique profile is evident when contrasted with structurally similar compounds:

CompoundReceptor Affinity (Ki_i, nM)Anxiogenic EffectConvulsant Potential
Beta-CCB3 (GABAA_AR)ModerateLow
DMCM1.2 (GABAA_AR)SevereHigh
Harmane450 (MAO-A)NoneNone
Flumazenil2 (GABAA_AR)AntagonistNone

Data synthesized from

Future Directions and Clinical Translation

Ongoing research aims to:

  • Develop beta-CCB analogs with enhanced receptor subtype selectivity.

  • Evaluate combinatorial therapies with immunomodulators for MS.

  • Explore pharmacokinetic optimization via prodrug formulations.

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